5-Bromo-3-fluorothiophene-2-carboxylic acid 5-Bromo-3-fluorothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1432060-81-5
VCID: VC6155606
InChI: InChI=1S/C5H2BrFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
SMILES: C1=C(SC(=C1F)C(=O)O)Br
Molecular Formula: C5H2BrFO2S
Molecular Weight: 225.03

5-Bromo-3-fluorothiophene-2-carboxylic acid

CAS No.: 1432060-81-5

Cat. No.: VC6155606

Molecular Formula: C5H2BrFO2S

Molecular Weight: 225.03

* For research use only. Not for human or veterinary use.

5-Bromo-3-fluorothiophene-2-carboxylic acid - 1432060-81-5

Specification

CAS No. 1432060-81-5
Molecular Formula C5H2BrFO2S
Molecular Weight 225.03
IUPAC Name 5-bromo-3-fluorothiophene-2-carboxylic acid
Standard InChI InChI=1S/C5H2BrFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
Standard InChI Key ONHOZYXSDNJTIZ-UHFFFAOYSA-N
SMILES C1=C(SC(=C1F)C(=O)O)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Geometry and Electronic Configuration

The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing sulfur—with substituents at the 2-, 3-, and 5-positions. The carboxylic acid group (-COOH) at position 2 introduces hydrogen-bonding capability and acidity (pKa ≈ 2–3), while the electronegative fluorine at position 3 and bromine at position 5 create distinct electronic effects. Bromine’s polarizability and fluorine’s inductive electron-withdrawing nature influence the ring’s electron density, directing reactivity toward electrophilic substitution at the 4-position or nucleophilic substitution at the 5-position .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₅H₂BrFO₂S
Molecular Weight225.04 g/mol
Density2.012±0.06 g/cm³ (Predicted)
Boiling Point304.6±42.0 °C (Predicted)
Aromatic Ring SystemThiophene (C₄H₃S)
Functional Groups-COOH, -F, -Br

Synthesis and Manufacturing Processes

Industrial-Scale Considerations

Large-scale production would require optimization of halogenation steps to minimize byproducts. Continuous flow reactors could enhance yield and safety by controlling exothermic reactions. Purification via recrystallization or chromatography would ensure high purity (>95%), critical for pharmaceutical intermediates.

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 is susceptible to SNAr reactions due to the electron-withdrawing effects of the fluorine and carboxylic acid groups. For example:

C₅H₂BrFO₂S + NaOMeC₅H₂F(OMe)O₂S+NaBr\text{C₅H₂BrFO₂S + NaOMe} \rightarrow \text{C₅H₂F(OMe)O₂S} + \text{NaBr}

This reaction proceeds in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C), yielding 5-methoxy derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, could replace bromine with aryl or heteroaryl groups:

C₅H₂BrFO₂S + ArB(OH)₂Pd(PPh₃)₄C₅H₂FArO₂S+B(OH)₃\text{C₅H₂BrFO₂S + ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₅H₂FArO₂S} + \text{B(OH)₃}

Such transformations are pivotal for constructing biaryl systems prevalent in drug candidates .

Carboxylic Acid Functionalization

The -COOH group enables esterification, amidation, or reduction:

  • Esterification: Reaction with methanol/H₂SO₄ yields methyl esters, enhancing lipophilicity.

  • Amidation: Coupling with amines via HBTU/DIPEA forms bioactive amides.

Future Research Directions

  • Synthetic Method Optimization: Developing regioselective halogenation protocols.

  • Biological Screening: Testing against antimicrobial or anticancer targets.

  • Computational Studies: Density functional theory (DFT) to predict reactivity and binding modes.

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